molecular formula C18H19N5O2 B12808995 Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate CAS No. 87607-24-7

Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate

Cat. No.: B12808995
CAS No.: 87607-24-7
M. Wt: 337.4 g/mol
InChI Key: XQWCAQGSGUNFRO-UHFFFAOYSA-N
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Description

Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Gewald reaction, which is used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This intermediate can then undergo further reactions, such as nucleophilic substitution (SNAr) reactions, to form the final product .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it may bind to microtubules, disrupting their function and inhib

Properties

CAS No.

87607-24-7

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl N-(16-amino-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,12,14,16-heptaen-14-yl)carbamate

InChI

InChI=1S/C18H19N5O2/c1-2-25-18(24)22-14-9-13-16(17(19)21-14)23-15-11-6-4-3-5-10(11)7-8-12(15)20-13/h3-6,9,12,20H,2,7-8H2,1H3,(H3,19,21,22,24)

InChI Key

XQWCAQGSGUNFRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC3CCC4=CC=CC=C4C3=N2)N

Origin of Product

United States

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